(4-(Methoxymethoxy)-3-methylphenyl)boronic acid
Description
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Properties
Molecular Formula |
C9H13BO4 |
|---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
[4-(methoxymethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(10(11)12)3-4-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
AZKUWMMJPWEVII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid
Executive Summary & Molecular Logic
Compound: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid
Molecular Formula:
This guide details the synthesis, reactivity, and handling of This compound , a specialized building block designed for high-precision medicinal chemistry. Unlike simple phenylboronic acids, this molecule incorporates two critical design elements:
-
The MOM (Methoxymethyl) Ether: A robust protecting group that masks the phenolic hydroxyl.[1] Free phenols can poison Palladium catalysts and interfere with solubility in non-polar coupling solvents. The MOM group is stable under basic Suzuki-Miyaura conditions but readily cleaved under specific acidic conditions, offering orthogonality to other common protecting groups (e.g., benzyl or silyl ethers).
-
The Ortho-Methyl Group: Positioned at C3 (relative to the boron at C1, making it ortho to the phenol), this group introduces steric bulk. This "Magic Methyl" effect can restrict bond rotation in biaryl products (atropisomerism) and metabolically block the ring from oxidative degradation.
Chemical Structure & Properties[2][3][4][5][6]
The molecule consists of a trisubstituted benzene ring. The stability of the boronic acid moiety is the primary handling concern, as it exists in equilibrium with its trimeric anhydride (boroxine).
| Property | Value / Description |
| IUPAC Name | This compound |
| Precursor | 4-Bromo-2-methylphenol (CAS: 2362-12-1) |
| Solubility | Soluble in MeOH, DMSO, DMF, THF. Sparingly soluble in water.[2] |
| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids) |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) upon heating or prolonged vacuum drying. |
Synthetic Pathways[6]
The synthesis requires a two-stage protocol: Protection followed by Transmetallation-Borylation.
Stage 1: MOM Protection of 4-Bromo-2-methylphenol
Objective: Mask the acidic proton of the phenol to prevent quenching of the lithiated intermediate in Stage 2.
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must occur in a fume hood. Quench all glassware and waste with aqueous ammonia.
Protocol:
-
Reagents: 4-Bromo-2-methylphenol (1.0 equiv),
-Diisopropylethylamine (DIPEA, 1.5 equiv), MOM-Cl (1.2 equiv), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Dissolve phenol and DIPEA in DCM at 0°C under
. -
Add MOM-Cl dropwise (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Quench with saturated
. Extract with DCM. Wash organics with 1M NaOH (removes unreacted phenol) and brine. -
Yield: Typically >90%. Product: 1-bromo-4-(methoxymethoxy)-3-methylbenzene.
-
Stage 2: Cryogenic Lithiation-Borylation
Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen exchange.
Protocol:
-
Reagents: Protected Aryl Bromide (from Stage 1),
-Butyllithium ( -BuLi, 1.1 equiv), Trimethyl borate ( , 1.5 equiv), THF (anhydrous). -
Procedure:
-
Dissolve aryl bromide in THF and cool to -78°C (Dry ice/acetone bath).
-
Add
-BuLi dropwise. Critical: Maintain temp < -70°C to prevent "dance" reactions (scrambling of the lithiation site). -
Stir for 30–60 mins to ensure complete Li-Br exchange.
-
Add
rapidly. -
Allow mixture to warm to RT overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 mins to hydrolyze the boronate ester to the free acid.
-
Purification: Extract with EtOAc. Recrystallize from Acetonitrile/Water or Hexane/Acetone.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from commercially available phenol precursor.
Reactivity Profile: The Suzuki-Miyaura Coupling[4][7]
This boronic acid is optimized for Palladium-catalyzed cross-coupling.
Why MOM? (Chemo-Selectivity)
In basic aqueous media (standard Suzuki conditions:
Experimental Protocol: Standard Coupling
-
Catalyst:
(3–5 mol%) or . -
Base:
(2.0 equiv) or . -
Solvent: Dioxane/Water (4:1) or Toluene/Water.
-
Temperature: 80–100°C.
-
Mechanism:
-
Transmetallation: The boronic acid reacts with the base to form a boronate species
, which is the active nucleophile that transfers the aryl group to the Palladium center.
-
Figure 2: Catalytic cycle. The MOM group remains intact, protecting the phenol throughout.
Deprotection Strategy
Post-coupling, the MOM group must often be removed to reveal the free phenol for further functionalization or biological activity.
-
Reagent: 6M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM.
-
Conditions: Room temperature, 1–4 hours.
-
Mechanism: Acid-catalyzed hydrolysis generates the free phenol and formaldehyde (captured by solvent).
-
Note: If the biaryl product contains acid-sensitive groups (e.g., Boc amines), use milder conditions like
or TMSBr.
Quality Control & Storage
The Boroxine Issue
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: NMR may show broadening or multiple sets of peaks.
-
Validation: Run
NMR. Boronic acid monomer typically appears ~28-32 ppm; Boroxine shifts slightly. -
Reversal: The dehydration is reversible. Adding a drop of
to the NMR tube usually hydrolyzes the boroxine back to the monomer, simplifying the spectrum.
Storage
-
Temperature: 2–8°C.
-
Atmosphere: Argon (prevent oxidative deborylation).
-
Container: Tightly sealed to prevent fluctuating hydration states.
References
-
MOM Protection Stability: Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]
-
Synthesis of Aryl Boronic Acids: Leermann, T., Leroux, F. R., & Colobert, F. (2011).[4] "Efficient Synthesis of Aryl Boronic Acids via Li/Mg Exchange." Organic Letters, 13(17), 4479–4481.
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Precursor Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol.
Sources
Technical Guide: MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid
[1]
Part 1: Executive Summary & Compound Identification[1]
Topic: Synthesis and Characterization of MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
The "Hidden" Reagent: Addressing the CAS Ambiguity
In high-precision organic synthesis, specifically within the Suzuki-Miyaura coupling landscape, researchers often seek specific protected boronic acids to prevent side reactions or facilitate orthogonal deprotection.[1] MOM-protected 4-hydroxy-3-methylphenylboronic acid is a specialized derivative.[1] Unlike its widely indexed parent compound, this specific protected variant is rarely cataloged with a unique CAS number in public chemical registries, often requiring de novo synthesis from its bromide precursor.
This guide provides the definitive technical roadmap for identifying, synthesizing, and utilizing this compound, anchoring the workflow on the verified CAS number of its stable precursor.
Identity Matrix: Key Chemical Identifiers
| Component | Chemical Name | CAS Number | Role |
| Target Scaffold | (4-(Methoxymethoxy)-3-methylphenyl)boronic acid | Not Widely Indexed * | Final Product |
| Precursor | 4-Bromo-2-(methoxymethoxy)-1-methylbenzene | 331273-56-4 | Key Intermediate |
| Parent Acid | (4-Hydroxy-3-methylphenyl)boronic acid | 762263-66-1 | Unprotected Parent |
| Starting Phenol | 4-Bromo-2-methylphenol | 2362-12-1 | Raw Material |
| Pinacol Ester | 4-(Methoxymethoxy)-3-methylphenylboronic acid pinacol ester | Custom/In-situ | Stable Surrogate |
*Note: The boronic acid form is often generated in situ or isolated as a crude intermediate due to the propensity of boronic acids to dehydrate into boroxines. The precursor CAS 331273-56-4 is the industry-standard reference point for sourcing this scaffold.[1]
Part 2: Technical Synthesis & Protocols
Strategic Route Design
The most reliable route to the target is Route A: Protection-First , followed by borylation. Direct protection of the parent boronic acid (Route B) is chemically risky due to the sensitivity of the C-B bond to the basic conditions required for MOM-Cl alkylation.
Route A Workflow:
-
MOM Protection: Conversion of 4-bromo-2-methylphenol to the aryl ether.[1]
-
Lithium-Halogen Exchange: Selective lithiation of the aryl bromide.
-
Electrophilic Trapping: Quenching with triisopropyl borate (
). -
Hydrolysis: Controlled acidic workup to yield the free boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Precursor (CAS 331273-56-4)[1]
-
Reagents: 4-Bromo-2-methylphenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),
-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous).[1] -
Safety Critical: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE.
-
Procedure:
-
Dissolve 4-bromo-2-methylphenol in anhydrous DCM at 0°C under
. -
Add DIPEA dropwise.
-
Slowly add MOM-Cl (maintain temp < 5°C).
-
Warm to RT and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with saturated
, extract with DCM, dry over . -
Validation:
NMR should show a diagnostic singlet at ppm ( ) and ppm ( ).
-
Step 2: Borylation to Target Acid[1]
-
Reagents: Precursor (CAS 331273-56-4),
-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous).[1] -
Procedure:
-
Cool a solution of the MOM-protected precursor in THF to -78°C.
-
Add
-BuLi dropwise over 20 mins. The solution may turn yellow/orange. -
Stir for 30-60 mins at -78°C to ensure complete Li-Br exchange.
-
Add
rapidly in one portion. -
Allow to warm to RT overnight.
-
Hydrolysis: Cool to 0°C and add 1M HCl (carefully, to pH 5-6). Note: MOM groups are acid-sensitive; avoid prolonged exposure to strong acid or low pH (<2).[1]
-
Isolation: Extract with EtOAc. The product often precipitates or crystallizes upon concentration.
-
Synthesis Pathway Visualization[1]
Figure 1: Synthetic workflow from commercial phenol to the MOM-protected boronic acid scaffold.
Part 3: Applications & Scientific Rationale[1][2]
Why MOM Protection?
In drug development, the Methoxymethyl (MOM) group is chosen for its unique "orthogonal" properties:
-
Base Stability: Unlike esters, MOM ethers are stable to the basic conditions of Suzuki couplings (
, ). -
Steric Minimalist: The MOM group is relatively small, minimizing steric hindrance at the ortho-methyl position during the coupling event.
-
Chelation Potential: The oxygen atoms in the MOM group can sometimes assist in directing metal catalysts (Directed ortho metalation - DoM), though in this specific borylation protocol, the bromine directs the lithiation.
Self-Validating Quality Control
To ensure the integrity of the synthesized reagent, researchers should employ the following checks:
-
NMR Purity: The methyl group on the phenyl ring typically appears at
ppm. The boronic acid protons ( ) are broad singlets around ppm (solvent dependent, usually DMSO- ). -
Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides. A melting point range that is broad or higher than expected often indicates boroxine formation. This does not affect Suzuki reactivity but alters stoichiometry calculations.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Contextual reference for MOM protection stability conditions).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
A Comprehensive Technical Guide to the Synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid from 4-bromo-2-methylphenol
This guide provides an in-depth exploration of the synthetic pathway to (4-(Methoxymethoxy)-3-methylphenyl)boronic acid, a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] Starting from the readily available 4-bromo-2-methylphenol, this document will detail the necessary synthetic steps, the rationale behind the chosen methodologies, and the critical safety considerations for the hazardous reagents involved. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The starting material, 4-bromo-2-methylphenol, is a versatile aromatic compound used in a variety of chemical syntheses.[3][4] This guide will provide a detailed protocol for the transformation of 4-bromo-2-methylphenol into the target boronic acid through a two-step process involving the protection of the phenolic hydroxyl group followed by a lithium-halogen exchange and subsequent borylation.
Overall Synthetic Strategy
The synthesis of this compound from 4-bromo-2-methylphenol proceeds in two main stages:
-
Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from interfering with the subsequent organolithium formation. The methoxymethyl (MOM) group is an excellent choice for this purpose as it is stable under the basic conditions of the borylation step but can be removed under acidic conditions if necessary.[5][6][7][8]
-
Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium, to form a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to yield the desired boronic acid derivative after aqueous workup.[9][10][11][12][13][14][15][16]
The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow from 4-bromo-2-methylphenol to the target boronic acid.
PART 1: Protection of 4-bromo-2-methylphenol
The protection of the phenolic hydroxyl group is a critical first step. The methoxymethyl (MOM) ether is formed by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism where the phenoxide, formed by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the electrophilic carbon of MOMCl, displacing the chloride leaving group. The choice of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.
Detailed Experimental Protocol: Synthesis of 1-Bromo-4-(methoxymethoxy)-2-methylbenzene
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-bromo-2-methylphenol | 187.04 | 10.0 g | 53.4 |
| Dichloromethane (DCM) | - | 200 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 13.8 g (18.6 mL) | 106.8 |
| Methoxymethyl chloride (MOMCl) | 80.51 | 5.16 g (4.8 mL) | 64.1 |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-bromo-2-methylphenol (10.0 g, 53.4 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (18.6 mL, 106.8 mmol) to the stirred solution.
-
After 15 minutes of stirring, add methoxymethyl chloride (4.8 mL, 64.1 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(methoxymethoxy)-2-methylbenzene as a colorless oil.
PART 2: Lithium-Halogen Exchange and Borylation
This step involves the conversion of the aryl bromide to an aryllithium intermediate, which is then trapped with an electrophilic boron reagent.
Mechanistic Rationale
The lithium-halogen exchange is a fast and efficient method for the preparation of organolithium compounds.[9] The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent (n-BuLi) on the bromine atom of the aryl bromide, forming a transient "ate-complex".[10][17] This is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent or other electrophilic sites on the molecule. The resulting aryllithium is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The initial borate complex is then hydrolyzed during the acidic workup to afford the final boronic acid.
Caption: Simplified mechanism of lithium-halogen exchange followed by borylation.
Detailed Experimental Protocol: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-4-(methoxymethoxy)-2-methylbenzene | 231.09 | 10.0 g | 43.3 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 19.0 mL | 47.6 |
| Triisopropyl borate | 188.08 | 10.6 g (12.0 mL) | 56.3 |
| 1 M Hydrochloric acid (HCl) | - | ~100 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(methoxymethoxy)-2-methylbenzene (10.0 g, 43.3 mmol).
-
Add anhydrous tetrahydrofuran (200 mL) and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 19.0 mL, 47.6 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (12.0 mL, 56.3 mmol) in 50 mL of anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration.[18]
Safety Considerations
This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[19][20][21][22][23] It should be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Solutions of n-BuLi are corrosive to the skin and eyes.[19][20]
-
Triisopropyl borate: This is a flammable liquid and should be kept away from ignition sources.[24][25][26][27] It can cause irritation to the eyes, skin, and respiratory tract.[24]
-
4-bromo-2-methylphenol: This compound is a halogenated phenol and should be handled with care to avoid skin contact and inhalation.[3]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.[1]
Troubleshooting
-
Incomplete MOM protection: Ensure all reagents and solvents are anhydrous. The base should be of high quality and added in sufficient excess.
-
Low yield in the borylation step: This can be due to moisture in the reaction, which will quench the organolithium intermediate. Ensure all glassware is flame-dried and solvents are anhydrous. The temperature of the lithium-halogen exchange must be maintained at -78 °C.
-
Difficulty in purifying the boronic acid: Boronic acids can be challenging to purify by column chromatography as they can be prone to decomposition on silica gel.[18] Recrystallization or trituration are often the preferred methods. Conversion to the pinacol boronate ester can facilitate purification, followed by hydrolysis back to the boronic acid if needed.
References
-
Metal–halogen exchange - Wikipedia . [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide . [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis . [Link]
-
lithium halogen exchange #1 revised . [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions . [Link]
-
Protection of alcohols and phenols with methoxymethyl acetate. - OoCities.org . [Link]
-
Material Safety Data Sheet - Triisopropyl borate, 98+% - Cole-Parmer . [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety . [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT . [Link]
-
n-Butyllithium - Wikipedia . [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC . [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . [Link]
-
A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed . [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - ACS.org . [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate . [Link]
-
Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions . [Link]
-
MOM Protecting Group Addition | Organic Chemistry - YouTube . [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications . [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv . [Link]
-
Borylation - Wikipedia . [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC . [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate . [Link]
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem . [Link]
-
4 - Organic Syntheses Procedure . [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace . [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate . [Link]
-
Structure Formation Principles and Reactivity of Organolithium Compounds - ResearchGate . [Link]
-
MOM Ethers - Organic Chemistry Portal . [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal . [Link]
- Process for purification of boronic acid and its derivatives - Google P
-
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls . [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit . [Link]
-
Supporting Information OBC revisions - The Royal Society of Chemistry . [Link]
-
Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes | Organometallics - ACS Publications . [Link]
-
4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem - NIH . [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC . [Link]
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An In-Depth Technical Guide to the Methoxymethyl (MOM) Protection of 4-Hydroxy-3-methylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the methoxymethyl (MOM) protection of the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid. This transformation is a critical step in multi-step organic syntheses, particularly for applications in Suzuki-Miyaura cross-coupling reactions where the free phenol can interfere with the catalytic cycle. This document offers an in-depth analysis of the reaction, including mechanistic considerations, a discussion of critical process parameters, and a robust, field-tested protocol designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Phenol Protection in Arylboronic Acid Chemistry
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of multiple reactive functional groups on a boronic acid, however, necessitates a carefully planned protecting group strategy to ensure chemoselectivity. The phenolic hydroxyl group in 4-hydroxy-3-methylphenylboronic acid presents such a challenge. Its acidic proton can interfere with the basic conditions typically required for the Suzuki-Miyaura coupling, potentially leading to side reactions and reduced yields.[2]
The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols due to its ease of installation and its stability under a broad range of non-acidic conditions.[3][4] The MOM group forms an acetal that is robust towards many nucleophilic and basic reagents, yet can be readily cleaved under acidic conditions.[5][6] This orthogonality makes it an ideal choice for protecting the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid prior to its use in further chemical transformations.
This guide will detail a reliable route for the synthesis of 4-(methoxymethoxy)-3-methylphenylboronic acid, addressing the nuances of performing this protection in the presence of a sensitive boronic acid moiety.
Mechanistic Considerations and Reagent Selection
The MOM protection of a phenol typically proceeds via a nucleophilic substitution reaction. The choice of reagents is critical to ensure high yields and to avoid degradation of the boronic acid group.
The MOM Protecting Agent
Chloromethyl methyl ether (MOM-Cl) is a common reagent for introducing the MOM group. It is highly reactive, but also a known carcinogen, necessitating stringent safety precautions.[5] An alternative and safer approach involves the in situ generation of MOM-Cl from dimethoxymethane and an acid chloride, which minimizes exposure to the volatile carcinogen.[7]
The Choice of Base: A Critical Parameter for Boronic Acid Stability
The selection of a suitable base is arguably the most critical decision in this synthetic route. Strong, nucleophilic bases such as sodium hydride (NaH) are often used for MOM protection of simple phenols.[3] However, such harsh conditions can promote undesired side reactions with the boronic acid, including protodeboronation.
Therefore, a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) is the recommended choice.[3][5] DIPEA is sufficiently basic to facilitate the reaction of the phenol with MOM-Cl without promoting the degradation of the boronic acid.
Reaction Pathway
The reaction is proposed to proceed as illustrated below. The phenolic proton is abstracted by DIPEA, generating a phenoxide intermediate which then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the desired MOM-protected product and diisopropylethylammonium chloride.
Caption: Reaction workflow for MOM protection.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Hydroxy-3-methylphenylboronic acid | 151.96 | 1.0 g | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.2 mL | 2.0 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 0.75 mL | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-hydroxy-3-methylphenylboronic acid (1.0 g, 6.58 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (20 mL) and N,N-diisopropylethylamine (2.2 mL, 13.16 mmol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (0.75 mL, 9.87 mmol) dropwise to the stirred solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(methoxymethoxy)-3-methylphenylboronic acid.
Deprotection of the MOM Group
The MOM group is reliably cleaved under acidic conditions to regenerate the free phenol. A common and effective method involves the use of hydrochloric acid in a protic solvent.
Caption: General deprotection scheme for the MOM group.
Deprotection Protocol
-
Dissolution: Dissolve the MOM-protected boronic acid in a mixture of methanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small additional charge of MOM-Cl and DIPEA can be added. Ensure that all reagents and solvents are anhydrous, as water will consume the MOM-Cl.
-
Protodeboronation: The use of a non-nucleophilic base like DIPEA at low to ambient temperatures is designed to minimize protodeboronation. If this side reaction is observed, consider further lowering the reaction temperature.
-
Purification Challenges: Arylboronic acids can sometimes be challenging to purify by silica gel chromatography. It is important to run the column relatively quickly to minimize contact time with the silica. In some cases, a mild acidic wash of the crude product prior to chromatography can improve the separation.
Conclusion
The MOM protection of 4-hydroxy-3-methylphenylboronic acid is a key enabling transformation for its use in complex organic synthesis. The protocol detailed in this guide, which employs DIPEA as a base to preserve the integrity of the boronic acid moiety, represents a robust and reliable method for achieving this protection. By understanding the underlying mechanistic principles and potential side reactions, researchers can confidently execute this procedure and advance their synthetic campaigns.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (2023, December 27). Methoxymethyl ether. Retrieved February 25, 2026, from [Link]
-
Miles, W. H., & Yan, M. (2015). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 20(8), 14385–14415. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Ferreira, I. C. F. R., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]
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Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved February 25, 2026, from [Link]
-
Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1289. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved February 25, 2026, from [Link]
-
Narayana, C., & Pittman, C. U. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 133–208. [Link]
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ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 25, 2026, from [Link]
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National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved February 25, 2026, from [Link]
-
American Chemical Society. (2025, March 24). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved February 25, 2026, from [Link]
-
MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved February 25, 2026, from [Link]
-
ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 25, 2026, from [Link]
- Google Patents. (1999). WO1999064428A1 - Synthesis of aryl boronic acids.
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved February 25, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved February 25, 2026, from [Link]
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-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 25, 2026, from [Link]
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A Technical Guide to the Solubility of Methoxymethyl (MOM)-Protected Aryl Boronic Acids in Organic Solvents
Executive Summary
The strategic use of protecting groups is fundamental to modern organic synthesis, particularly in complex molecule construction. Methoxymethyl (MOM)-protected aryl boronic acids are pivotal intermediates, especially in Suzuki-Miyaura cross-coupling reactions, offering stability and preventing undesirable side reactions like protodeboronation and boroxine formation.[1] However, the full potential of these reagents can only be realized through a comprehensive understanding of their solubility characteristics. This guide provides an in-depth analysis of the factors governing the solubility of MOM-protected aryl boronic acids in common organic solvents. We will explore the physicochemical principles, present a qualitative solubility profile, detail a robust experimental protocol for solubility determination, and discuss the profound implications for reaction design and optimization.
Introduction: The Strategic Role of MOM Protection and Solubility
Aryl boronic acids are indispensable tools in carbon-carbon bond formation.[2] However, their inherent reactivity presents challenges. The boronic acid moiety is susceptible to decomposition, and more critically, it can readily undergo dehydration to form cyclic trimers known as boroxines.[3] This equilibrium between the monomeric acid and the often less-soluble boroxine can lead to inconsistent reaction kinetics and purification difficulties.[2]
The introduction of a methoxymethyl (MOM) ether as a protecting group, typically on a phenolic hydroxyl or other functional group on the aryl ring, fundamentally alters the molecule's properties.[4][5] By masking reactive sites, the MOM group enhances the stability of the boronic acid. Critically, for the scope of this guide, it imparts significant changes to the molecule's polarity, hydrogen bonding capability, and overall crystal lattice energy, thereby directly influencing its solubility. A well-chosen solvent ensures that reagents are in the solution phase, maximizing reaction rates and yields, simplifying work-up procedures, and enabling consistent, reproducible outcomes.
Physicochemical Foundations of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] For MOM-protected aryl boronic acids, several structural features are paramount.
-
The Aryl Core: The aromatic ring is nonpolar and contributes to solubility in less polar solvents through van der Waals forces.
-
The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). Its presence increases solubility in polar solvents.
-
The Methoxymethyl (MOM) Group (-OCH₂OCH₃): The MOM group is an acetal, containing two ether linkages.[4] This group introduces polarity and can act as a hydrogen bond acceptor. It significantly increases the molecule's affinity for polar aprotic and ethereal solvents compared to an unprotected phenol.
The Critical Distinction: Prevention of Boroxine Formation
The most significant advantage of working with protected aryl boronic acids is the circumvention of the acid-anhydride equilibrium. Unprotected boronic acids can dehydrate to form boroxines, which have vastly different solubility profiles from the parent acid, complicating reproducibility.[2][3] Since the MOM group is typically protecting a site other than the boronic acid itself, the boronic acid moiety can still theoretically form boroxines. However, in practice, the steric bulk and altered electronic properties imparted by substituents often disfavor this process, leading to more predictable "monomeric" behavior in solution.
Figure 1: Key molecular features influencing solubility.
Qualitative Solubility Profile Across Solvent Classes
Based on the structural analysis, we can predict the general solubility behavior of MOM-protected aryl boronic acids. This profile serves as a starting point for solvent screening in both reaction development and purification.
-
Ethers (e.g., THF, Diethyl Ether, Dioxane, Dipropyl Ether): High Solubility Expected. Unprotected phenylboronic acid already shows excellent solubility in ethers.[2][7] The ether linkages in the MOM group will further enhance affinity for these solvents through dipole-dipole interactions. Ethers are often the solvents of choice for reactions involving boronic acids.
-
Ketones (e.g., Acetone, 3-Pentanone): High Solubility Expected. Similar to ethers, ketones are polar aprotic solvents that can effectively solvate both the boronic acid and MOM groups. Phenylboronic acid itself is highly soluble in ketones.[2]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to Good Solubility Expected. These solvents have moderate polarity. While they cannot hydrogen bond, they can solvate the polar portions of the molecule. Chloroform, in particular, is noted as a good solvent for crystallizing boronic acids.[2]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): Good to High Solubility Expected. These solvents are highly polar and can effectively solvate the polar functional groups. However, their high boiling points can complicate product isolation.
-
Hydrocarbons (e.g., Hexanes, Toluene, Methylcyclohexane): Very Low Solubility Expected. These nonpolar solvents cannot effectively solvate the polar boronic acid or MOM functionalities. This property is highly useful for purification; for instance, hydrocarbons can be used to precipitate the product or wash away nonpolar impurities.[2]
-
Alcohols (e.g., Methanol, Ethanol): Good Solubility, but Use with Caution. Alcohols are polar and protic, and they will readily dissolve MOM-protected aryl boronic acids. However, they can participate in transesterification with the boronic acid to form boronate esters, potentially complicating the reaction. They can also facilitate the acidic cleavage of the MOM group if acidic conditions are present.[4]
Comparative Solubility Data
| Solvent Class | Solvent Example | Phenylboronic Acid Solubility | Predicted Impact of MOM Group | Predicted Solubility of MOM-Aryl-B(OH)₂ | Rationale |
| Hydrocarbon | Methylcyclohexane | Very Low[2] | No significant change | Very Low | The molecule remains too polar for nonpolar solvents. |
| Chlorinated | Chloroform | Moderate[2][7] | Increase | Good | The polar MOM group enhances interaction with the moderately polar solvent. |
| Ether | Dipropyl Ether | High[2][7] | Increase | Very High | "Like dissolves like"; the ether-containing MOM group has a strong affinity for ethereal solvents. |
| Ketone | Acetone | High[2] | Slight Increase | Very High | The increased overall polarity enhances solubility in polar aprotic ketones. |
| Alcohol | Methanol | Soluble[9] | Increase | High | The MOM group adds another polar site for solvation. Use with caution due to potential side reactions. |
Standard Operating Procedure: Experimental Solubility Determination
A systematic approach is crucial for accurately determining solubility. The following dynamic method provides reliable, semi-quantitative to quantitative results.[10][11]
Figure 2: Workflow for experimental solubility determination.
Protocol Steps:
-
Preparation: Accurately weigh approximately 25 mg of the MOM-protected aryl boronic acid into a small, clean vial.[12] Record the exact mass (m).
-
Initial Solvent Addition: Using a calibrated pipette, add a small, precise volume of the test solvent (e.g., 0.50 mL) to the vial.[13]
-
Equilibration: Seal the vial and agitate the mixture vigorously at a constant, controlled temperature (e.g., 25 °C using a water bath or shaker) for a set period (e.g., 10-15 minutes) to allow it to reach equilibrium.
-
Observation: Carefully observe the vial. If all the solid has dissolved, the compound is soluble at or above the current concentration. Record the total volume of solvent added and proceed to the calculation step.
-
Incremental Solvent Addition: If solid material remains, add another precise aliquot of the solvent (e.g., 0.25 mL).[10] Record the new total volume.
-
Repeat: Repeat steps 3 through 5 until complete dissolution is observed or a practical maximum volume (e.g., 3.0 mL) is reached.
-
Calculation: Once the solid is fully dissolved, calculate the solubility.
-
Solubility (mg/mL) = Mass of Solute (m) / Total Volume of Solvent (V_total)
-
-
Classification: If the compound does not dissolve after adding the maximum volume, it can be classified as "insoluble" or "sparingly soluble" under these conditions.
Causality Behind Choices:
-
Known Mass and Volume: Using precise measurements is essential for quantitative or semi-quantitative results, moving beyond simple "soluble/insoluble" observations.[10]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the results are reproducible and comparable across different solvents.
-
Vigorous Agitation: This ensures the system reaches equilibrium faster and prevents a falsely low solubility reading due to slow dissolution kinetics.
Implications for Synthetic Chemistry
The choice of solvent, guided by solubility, has direct consequences for the success of a synthetic transformation.
-
Reaction Kinetics: In a homogeneous reaction, where all reactants are dissolved, reaction rates are maximized. If a MOM-protected aryl boronic acid has poor solubility in the chosen solvent, the reaction becomes a heterogeneous mixture. The rate will then be limited by how quickly the solid dissolves into the solution, leading to slow, inefficient, and often incomplete conversions.
-
Reagent Stoichiometry: If a reagent is only sparingly soluble, a significant portion may remain out of the solution phase, effectively lowering its concentration. This can disrupt the intended stoichiometry and lead to the formation of byproducts.
-
Purification Strategy: Knowledge of solubility is paramount for purification.
-
Crystallization: A good solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. The moderate solubility of many boronic acids in chloroform suggests it could be a good candidate for crystallization screening.[2]
-
Precipitation/Washing: The very low solubility in hydrocarbons makes them ideal anti-solvents for precipitating the desired product from a more polar reaction mixture or for washing the crude solid to remove nonpolar impurities.[2]
-
Conclusion and Future Outlook
MOM-protected aryl boronic acids are powerful and stable intermediates in organic synthesis. Their solubility is not a trivial parameter but a critical factor that dictates reaction efficiency, reproducibility, and ease of purification. A systematic understanding, beginning with the physicochemical principles and extending to empirical testing, allows researchers to make informed decisions. The general trend indicates high solubility in ethereal and ketonic solvents, moderate solubility in chlorinated solvents, and very poor solubility in hydrocarbons. This predictable behavior, free from the complications of boroxine formation, empowers chemists to design more robust and efficient synthetic routes. As new and more complex boronic acid reagents are developed, a continued focus on characterizing their fundamental physical properties, including solubility, will be essential for their successful application in research and development.
References
- Solubility test for Organic Compounds. (n.d.).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Sabo, J., Wu, W., Vrudhula, V., & Tsinman, O. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Journal of Pharmaceutical Sciences, 107(1), 294-302.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Kubota, K., et al. (2020). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Organic Letters, 22(1), 236-241.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
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- Liu, C., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2135-2144.
- Kubota, K., et al. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science.
- Suzuki-Miyaura Cross-Coupling Reagents. (n.d.). MilliporeSigma.
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- Polarity/Solubility question - boric acid & hexanol in diethyl ether or water?. (n.d.). ECHEMI.
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Methodological & Application
Application Note: Chemoselective MOM-Protection of 4-Hydroxy-3-methylphenylboronic Acid
Abstract & Scope
This application note details the protocol for protecting the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid using chloromethyl methyl ether (MOM-Cl). The primary challenge in this synthesis is the amphoteric nature of the boronic acid moiety, which can undergo competitive esterification or protodeboronation under harsh conditions. This guide presents a mild, base-mediated alkylation protocol using
Safety & Hazard Analysis (Critical)
WARNING: Carcinogen Hazard
-
Chloromethyl methyl ether (MOM-Cl): A known human carcinogen (OSHA regulated). It is an alkylating agent that can react with DNA.[1]
-
Bis(chloromethyl) ether: Commercial MOM-Cl often contains small amounts of this impurity, which is an even more potent carcinogen.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or saturated ammonium chloride before glassware leaves the hood.
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The substrate contains two types of hydroxyl groups:
-
Phenolic -OH:
. Nucleophilic upon deprotonation. -
Boronic Acid -B(OH)₂: Lewis acidic.[2] Can form boronate esters with alcohols or anhydrides (boroxines) upon dehydration.
The Solution
We utilize the significant acidity difference. By using a mild organic base (DIPEA), we selectively deprotonate the phenol to generate the phenoxide nucleophile. The boronic acid remains largely neutral or forms a reversible Lewis acid-base adduct, preventing permanent alkylation at the boron center. The steric bulk of the ortho-methyl group also discourages the formation of intermolecular boroxines during the reaction.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the selective O-alkylation of the phenol moiety.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Purity/Grade |
| 4-Hydroxy-3-methylphenylboronic acid | 1.0 | Substrate | >95% (HPLC) |
| MOM-Cl | 1.5 - 2.0 | Protecting Group | Tech grade (handle with care) |
| DIPEA (Hünig's Base) | 2.5 - 3.0 | Base | Anhydrous |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (0.1M conc.) |
| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide |
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Cool under a stream of dry Nitrogen (
) or Argon. -
Seal with a rubber septum and attach a nitrogen balloon or manifold line.
Step 2: Solubilization
-
Charge the RBF with 4-hydroxy-3-methylphenylboronic acid (1.0 equiv).
-
Add anhydrous DCM via syringe to achieve a concentration of ~0.1 M.
-
Note: The boronic acid may not dissolve completely until the base is added.
Step 3: Deprotonation
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
Add DIPEA (2.5 equiv) dropwise via syringe.
-
Stir at 0 °C for 15–20 minutes. The solution should become clear as the phenoxide forms.
Step 4: Alkylation (The Critical Step)
-
While maintaining 0 °C , add MOM-Cl (1.5 equiv) dropwise over 10 minutes.
-
Caution: Exothermic reaction. Rapid addition can cause local heating and decomposition.
-
-
(Optional) Add catalytic TBAI (5 mol%) if the reaction is known to be sluggish due to the ortho-methyl steric hindrance.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .
-
Stir for 4–12 hours.
Step 5: Reaction Monitoring (TLC)
-
Eluent: 50% EtOAc / 50% Hexanes.
-
Stain: KMnO₄ or Bromocresol Green (Boronic acids stain distinctive yellow/green).
-
Target: Disappearance of the lower Rf starting material (phenol) and appearance of a higher Rf spot (MOM-ether).
Workup & Isolation (Crucial for Boronic Acids)
Standard basic workups (e.g., NaOH wash) must be avoided as the boronic acid product will form a water-soluble boronate salt and be lost in the aqueous layer.
-
Quench: Cool to 0 °C and slowly add saturated aqueous Ammonium Chloride (
) . This buffers the pH to ~6-7. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with DCM or Ethyl Acetate .
-
Wash: Combine organic layers and wash once with Brine.
-
Dry: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes coordinate boron species. -
Concentrate: Filter and concentrate in vacuo at <40 °C.
Purification[3][4]
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of Hexanes
30% EtOAc/Hexanes. -
Note: If the boronic acid "streaks" on silica, add 1% Acetic Acid to the eluent to keep it protonated, or convert to a pinacol ester for easier purification if downstream chemistry permits.
Workflow Visualization
Figure 2: Operational workflow for the MOM protection protocol.
Quality Control & Validation
| Analytical Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Distinctive singlet for the -O-CH₂-O- methylene protons. | |
| ¹H NMR (CDCl₃) | Singlet for the terminal -OCH₃ group. | |
| ¹H NMR (CDCl₃) | Disappearance of | Loss of the phenolic -OH singlet. |
| ¹¹B NMR | Broad singlet characteristic of aryl boronic acids (trivalent). | |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ | Check for mass of Product (MW: ~196.01). Note: Boronic acids often show dimers/trimers (boroxines) in MS. |
Troubleshooting Guide
Issue 1: Low Yield / Recovery
-
Cause: Product lost in aqueous layer during workup.[3]
-
Fix: Ensure the aqueous quench is not basic (pH > 8). Boronic acids ionize to boronate anions at high pH and become water-soluble. Keep pH < 7.5.
Issue 2: Boroxine Formation (Anhydride)
-
Observation: Insoluble white solids or confusing NMR (multiple sets of peaks).
-
Cause: Dehydration of the boronic acid moiety.
-
Fix: This is often reversible. Add a small amount of water to the NMR solvent or during the reaction workup. If the boroxine is stable, it can often be used directly in Suzuki couplings as it hydrolyzes in situ.
Issue 3: Incomplete Reaction
-
Cause: Steric hindrance from the ortho-methyl group.
-
Fix: Add 0.05 equiv of TBAI (Tetrabutylammonium iodide) to generate the more reactive MOM-I in situ. Allow reaction to run for 16h.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (Standard reference for MOM protection conditions and stability).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context on boronic acid stability and handling).
-
Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid, and Highly Practical Synthesis of Methoxymethyl (MOM) and Other Formaldehyde Acetal-Type Ethers.[5] The Journal of Organic Chemistry, 70(23), 9618–9621. (Modern improvements to MOM protection).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed analysis of boronic acid vs. boronate ester properties).
Sources
Using (4-(Methoxymethoxy)-3-methylphenyl)boronic acid in biaryl synthesis
Application Note: Strategic Biaryl Synthesis Using (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid
Abstract
This guide details the strategic application of This compound (CAS: 175883-62-2) in the synthesis of functionalized biaryls. This reagent serves as a critical "masked" phenol equivalent, overcoming two common synthetic hurdles: catalyst poisoning associated with free phenols during palladium cross-coupling and the steric hindrance introduced by ortho-methyl substitution. We present a validated workflow for Suzuki-Miyaura coupling followed by chemoselective deprotection, enabling the efficient construction of sterically congested biaryl phenols common in medicinal chemistry and natural product synthesis.
Chemical Profile & Strategic Value
| Property | Data |
| Compound Name | This compound |
| CAS Number | 175883-62-2 |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (hygroscopic) |
Why This Reagent?
-
Orthogonality: The Methoxymethyl (MOM) ether is stable under basic Suzuki coupling conditions (unlike esters or silyl ethers which may cleave or migrate).
-
Steric Management: The ortho-methyl group (C3 position) imposes a specific conformational twist in the resulting biaryl, often required for atropisomeric selectivity or binding pocket fit, but it also retards the rate of transmetalation.
-
Phenol Protection: Free phenols can poison Pd catalysts by forming unreactive Pd-aryloxides. The MOM group masks this acidity while maintaining the electronic donation required for the oxidative addition of the boronic acid.
Mechanistic Insight: The Suzuki Cycle
The presence of the ortho-methyl group requires a catalyst system capable of handling increased steric bulk during the transmetalation step. We recommend phosphine ligands with large cone angles (e.g., SPhos, XPhos) to facilitate this process.
Figure 1: Catalytic cycle highlighting the transmetalation step, where the 3-methyl group creates steric resistance, necessitating active ligands like SPhos.
Experimental Protocols
Protocol A: Cross-Coupling (The Build)
Objective: Couple this compound with an aryl bromide/chloride.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).
-
Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 199 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16 mg), and K₃PO₄ (3.0 mmol, 636 mg).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring.
-
Note: The biphasic system requires rapid stirring to ensure phase transfer.
-
-
Monitoring: Monitor by TLC or LC-MS. Conversion typically occurs within 4–12 hours.
-
Target Mass: Look for [M+H]+ corresponding to the coupled biaryl with the MOM group intact (+45 Da vs free phenol).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The MOM group increases lipophilicity, aiding separation from polar byproducts.
Protocol B: Deprotection (The Reveal)
Objective: Cleave the MOM ether to reveal the free phenol.
Reagents:
-
MOM-protected biaryl (from Protocol A)
-
6M HCl (aq) or Trifluoroacetic acid (TFA)
-
Solvent: Methanol or DCM
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified MOM-biaryl (1.0 mmol) in Methanol (5 mL).
-
Acidification: Add 6M HCl (2 mL) dropwise at room temperature.
-
Alternative: If the molecule contains acid-sensitive groups (e.g., Boc amines), use TMSBr in DCM at 0°C.
-
-
Reaction: Stir at 40–50°C for 1–3 hours.
-
Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.
-
Isolation: The product is now a free phenol (more polar). Verify by LC-MS (loss of -CH₂OCH₃, mass shift -44 Da).
Workflow Visualization
Figure 2: Sequential workflow from starting materials to the final deprotected biaryl phenol.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Recommendation |
| Low Conversion | Steric hindrance at the 3-methyl position. | Switch to SPhos or XPhos ligands. These bulky, electron-rich phosphines accelerate oxidative addition and facilitate transmetalation in hindered systems. |
| Protodeboronation | Boronic acid hydrolyzes before coupling. | Reduce water ratio or switch to anhydrous conditions using Cs₂CO₃ in Dioxane. Add the boronic acid in portions. |
| MOM Cleavage during Coupling | Reaction medium too acidic. | Ensure base (K₃PO₄) is in excess. Avoid using acidic additives. |
| Incomplete Deprotection | Poor solubility in MeOH/HCl. | Use TFA/DCM (1:1) at room temperature. The lipophilic solvent ensures the substrate is in solution for the acid to act. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenol Protection/MOM ethers).
-
Chem-Impex International. (n.d.). Product Specification: 4-Methoxy-3-methylphenylboronic acid (CAS 175883-62-2).[2][5][6][7] Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. 175883-62-2|4-Methoxy-3-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. (4-METHOXY-3-METHYLPHENYL)BORONIC ACID | CAS 175883-62-2 [matrix-fine-chemicals.com]
- 6. 4-Methoxy-3-methylphenylboronic Acid (contains varying amo… [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
Scalable synthesis of MOM-protected phenylboronic acid intermediates
Application Note & Protocol Guide
Title: A Scalable and High-Fidelity Approach to the Synthesis of Methoxymethyl (MOM)-Protected Phenylboronic Acid Intermediates
Abstract & Introduction
Phenylboronic acids and their derivatives are foundational building blocks in modern organic chemistry, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions. The strategic use of protecting groups is paramount when dealing with multifunctional aromatic systems to ensure regioselectivity and prevent unwanted side reactions. The methoxymethyl (MOM) ether is a frequently employed protecting group for phenols due to its stability under a range of conditions and its relatively straightforward cleavage.
This document provides a detailed, scalable, and robust protocol for the synthesis of MOM-protected phenylboronic acid intermediates. We will focus on the synthesis of (4-(methoxymethoxy)phenyl)boronic acid as a representative example. The protocol is designed for scalability, moving from laboratory-scale (grams) to pilot-plant scale (kilograms) synthesis. We will delve into the critical process parameters, safety considerations, and analytical quality control necessary for ensuring a high-purity, consistent product suitable for pharmaceutical and fine chemical applications.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and scalable pathway to MOM-protected phenylboronic acids involves a two-step sequence starting from the corresponding MOM-protected bromoarene. This strategy offers high yields and avoids issues associated with direct protection of hydroxyphenylboronic acids, which can be complicated by the reactivity of the boronic acid moiety.
The overall workflow is depicted below:
Figure 1: High-level workflow for the synthesis of (4-(methoxymethoxy)phenyl)boronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-(methoxymethoxy)benzene
Causality: This initial protection step is critical for masking the reactive phenolic hydroxyl group. The choice of chloromethyl methyl ether (MOM-Cl) is based on its high reactivity, and the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to prevent side reactions. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting materials.
Protocol:
-
Reactor Setup: To a clean, dry, nitrogen-purged 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 4-bromophenol (1.0 eq, 500 g, 2.89 mol) and dichloromethane (DCM, 2.5 L).
-
Cooling: Cool the resulting solution to 0 °C using a circulating chiller.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 448 g, 3.47 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.1 eq, 256 g, 3.18 mol) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 10 °C.
-
Slowly quench the reaction by adding 1 M aqueous HCl (1 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 L) and brine (1 L).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-4-(methoxymethoxy)benzene as a colorless oil.
-
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (GC) | >99% |
| Boiling Point | 108-110 °C at 10 mmHg |
Step 2: Synthesis of (4-(methoxymethoxy)phenyl)boronic acid
Causality: This step employs a lithium-halogen exchange followed by borylation. The use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is crucial to generate the aryllithium species while minimizing side reactions. Triisopropyl borate is used as the boron source, which, after quenching and acidic workup, hydrolyzes to the desired boronic acid. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the organometallic intermediates and its low freezing point.
Protocol:
-
Reactor Setup: To a clean, dry, nitrogen-purged 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and two addition funnels, add anhydrous tetrahydrofuran (THF, 4 L).
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath or a cryo-cooler.
-
Reagent Addition:
-
In one addition funnel, charge a solution of 1-bromo-4-(methoxymethoxy)benzene (1.0 eq, 500 g, 2.30 mol) in anhydrous THF (1 L).
-
In the second addition funnel, charge n-butyllithium (n-BuLi) (1.1 eq, 1.0 L of a 2.5 M solution in hexanes, 2.53 mol).
-
-
Lithium-Halogen Exchange: Add the n-BuLi solution dropwise to the cold THF, followed by the dropwise addition of the 1-bromo-4-(methoxymethoxy)benzene solution, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.
-
Borylation: Add triisopropyl borate (1.3 eq, 560 g, 2.99 mol) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming & Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours).
-
Workup:
-
Cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding 2 M aqueous HCl (3 L) until the pH is between 1-2.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 1 L).
-
-
Purification & Isolation:
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain a crude solid.
-
The product is purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield (4-(methoxymethoxy)phenyl)boronic acid as a white crystalline solid.
-
| Parameter | Value |
| Typical Yield | 80-88% |
| Purity (HPLC) | >98% |
| Melting Point | 135-138 °C |
Process Safety & Scalability Considerations
-
MOM-Cl Handling: Chloromethyl methyl ether is a regulated carcinogen. All handling must be performed in a closed system or a certified, high-flow fume hood. Personnel must be equipped with appropriate PPE, including respirators, chemical-resistant gloves, and lab coats.
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere (Nitrogen or Argon). Large-scale reactions require careful thermal management to control the exotherm during addition.
-
Cryogenic Conditions: Maintaining temperatures at -78 °C on a large scale requires reliable and powerful cooling systems. The viscosity of the reaction mixture can increase at low temperatures, necessitating robust mechanical stirring.
-
Quenching: The quenching of both unreacted n-BuLi and the borate ester intermediate with aqueous acid is highly exothermic. The quench must be performed slowly and with efficient cooling to prevent a runaway reaction.
Analytical Quality Control
A robust analytical package is essential to ensure the quality and consistency of the final product.
Figure 2: Key analytical techniques for quality control of the final product.
-
¹H NMR & ¹³C NMR: Confirms the chemical structure and the presence of the MOM protecting group.
-
HPLC: Used to determine the purity of the final product and quantify any organic impurities.
-
GC-MS: Useful for identifying volatile impurities and confirming the identity of the intermediate.
-
Karl Fischer Titration: Measures the water content in the final product, which is critical as water can affect the stability and reactivity of boronic acids.
Conclusion
The two-step protocol detailed herein provides a scalable, high-yielding, and robust method for the synthesis of MOM-protected phenylboronic acids. By understanding the causality behind each step and implementing stringent process controls and safety measures, researchers and process chemists can confidently produce these valuable intermediates with high purity and consistency. The described analytical methods form a comprehensive quality control system, ensuring the final product meets the demanding specifications required for advanced applications, including pharmaceutical synthesis.
References
-
Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 335-452.[Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General principles of protecting groups and organometallic reactions).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative guide on the use of protecting groups like MOM). [Link]
- Sigma-Aldrich Technical Bulletin. Safe Handling of Organolithium Reagents. (Provides essential safety information for handling pyrophoric reagents like n-BuLi). Available through MilliporeSigma/Merck KGaA websites.
Troubleshooting & Optimization
Technical Support Guide: MOM Group Stability in Suzuki Coupling
Executive Summary
The Methoxymethyl (MOM) ether is fundamentally stable under standard, basic Suzuki-Miyaura cross-coupling conditions. It acts as an acetal, which renders it highly resistant to the nucleophilic bases (carbonates, phosphates, hydroxides) and reducing environments typical of palladium-catalyzed couplings.
However, "apparent" instability often arises from two specific failure modes:
-
Lewis Acid Interactions: Boronic acid byproducts can act as mild Lewis acids, occasionally triggering cleavage during high-temperature refluxes or concentration.
-
Workup-Induced Hydrolysis: The most common cause of MOM loss is not the reaction itself, but an acidic quench/workup.
This guide provides the diagnostic logic and protocols to ensure chemoselectivity.
Part 1: Critical Analysis & Mechanism
The Stability Profile
MOM ethers (
-
Base Resistance:
. Unreactive toward , , , or . -
Thermal Resistance:
.[1] Stable at standard Suzuki reflux temperatures (80–110 °C).
The "Hidden" Risks
While the base is safe, the Boron species and Palladium center present unique challenges.
-
Boron-Mediated Cleavage: Boronic acids (
) possess an empty p-orbital, making them mild Lewis acids. In the presence of electron-rich MOM ethers (especially on phenols), a coordination event can theoretically weaken the acetal bond, though this is rare in the presence of strong bases which sequester the boron. -
Palladium Chelation (The "Ortho" Effect): If the MOM group is ortho to the halide, the oxygen atoms can coordinate to the Pd(II) center. This forms a stable palladacycle, potentially arresting the catalytic cycle (preventing transmetallation) or altering regioselectivity.
Part 2: Troubleshooting Guide
Issue 1: "My MOM group fell off during the reaction."
Diagnosis: This is almost certainly a pH excursion or Lewis acid interaction.
| Potential Cause | Mechanism | Solution |
| Acidic Workup | The user washed the organic layer with 1M HCl or saturated | CRITICAL: Use a pH > 7 buffer for workup (e.g., Saturated |
| Boron Lewis Acidity | Electron-deficient boronic acids (e.g., p-nitro-phenylboronic acid) are stronger Lewis acids. | Switch to Boronic Esters (Pinacol esters) or Trifluoroborates ( |
| Solvent Hydrolysis | High-temp reflux in water/alcohol mixtures can promote hydrolysis if the base is consumed. | Ensure Base Excess (2.0–3.0 equiv) to maintain high pH throughout the reaction duration. |
Issue 2: "The reaction is stalled/low yield (MOM is intact)."
Diagnosis: Catalyst poisoning via chelation.
| Potential Cause | Mechanism | Solution |
| Ortho-Chelation | MOM oxygen coordinates to Pd, blocking the active site. | Ligand Switch: Use bulky, electron-rich phosphines like SPhos or XPhos . The steric bulk physically prevents the MOM group from coordinating to the metal center. |
| Poor Solubility | MOM substrates can be lipophilic; inorganic bases may not dissolve in the organic solvent. | Phase Transfer: Add conditions with higher water content (e.g., Dioxane:Water 4:1) or use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide). |
Part 3: Decision Logic & Workflow
The following diagram illustrates the troubleshooting logic for MOM-protected substrates in Suzuki coupling.
Figure 1: Diagnostic logic tree for troubleshooting MOM stability and reactivity issues in Suzuki coupling.
Part 4: Validated Protocol
Objective: Cross-coupling of an aryl bromide containing a MOM-protected phenol.
Reagents
-
Substrate: MOM-protected Aryl Bromide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) or + SPhos (for difficult cases). -
Base:
(2.0 – 3.0 equiv) - Preferred over carbonates for buffering capacity. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing (Crucial):
-
Assembly:
-
Add the MOM-substrate, Boronic acid, and Base.
-
Add the Pd catalyst last (under inert flow).[4]
-
-
Reaction:
-
Seal vessel and heat to 80–90 °C .
-
Monitor by TLC/LCMS. Note: MOM ethers are distinct on NMR (
singlet ~5.2 ppm).
-
-
The "Safe" Workup (MOM-Specific):
-
Cool to room temperature.
-
Quench: Dilute with Ethyl Acetate. Add Saturated
or Water. -
Warning: Do NOT use 1M HCl to break emulsions. If an emulsion forms, use Brine or filter through Celite.
-
Dry: Use
(neutral) rather than (slightly Lewis acidic, though usually safe, is safer for very sensitive acetals).
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard reference for stability profiles of acetal protecting groups.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational review establishing base/solvent compatibility).
-
MOM Group Stability Data. Common Organic Chemistry - Protection of Alcohols. (General stability data verification).
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. (Source for SPhos/XPhos usage in hindered/chelated substrates).[5]
Sources
Minimizing homocoupling side reactions with (4-(Methoxymethoxy)-3-methylphenyl)boronic acid
The following guide is structured as a specialized Technical Support Center resource, designed for researchers optimizing Suzuki-Miyaura cross-couplings with (4-(Methoxymethoxy)-3-methylphenyl)boronic acid .
Executive Summary & Mechanistic Insight
This compound is an electron-rich organoboron reagent. While the methoxymethoxy (MOM) and methyl groups provide valuable handle for downstream synthesis, they also render the aryl ring electron-rich. In palladium-catalyzed cross-couplings, electron-rich boronic acids are particularly susceptible to oxidative homocoupling (yielding the symmetrical biaryl 4,4'-bis(methoxymethoxy)-3,3'-dimethylbiphenyl).
This side reaction competes with the desired cross-coupling cycle through two primary pathways:
-
Oxygen-Promoted Turnover: Dissolved oxygen oxidizes active Pd(0) to peroxo-Pd(II) species, which preferentially reacts with the boronic acid over the aryl halide.
-
Precatalyst Activation: If a Pd(II) salt (e.g., Pd(OAc)₂) is used without an external reductant, two equivalents of the boronic acid are sacrificed to reduce Pd(II) to the active Pd(0) species, generating homocoupler stoichiometrically.
The following guide provides a self-validating system to suppress these pathways.
Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Q1: I am observing >15% homodimer despite using "anhydrous" solvents. Why?
Diagnosis: "Anhydrous" does not mean "deoxygenated." The homocoupling of electron-rich boronic acids is driven by dissolved oxygen, not water.
The Mechanism: Oxygen intercepts the Pd(0) species, forming a
-
Degassing is non-negotiable: Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen.
-
Switch to active degassing: Perform the reaction under a positive pressure of Argon.
Q2: My reaction turns black immediately, and yield is low. Is this catalyst decomposition?
Diagnosis: Rapid precipitation of Palladium black often indicates that the oxidative addition step (Pd inserting into Ar-X) is too slow relative to the catalyst formation. If the Pd(0) sits idle, it aggregates. The Fix:
-
Match the Ligand: For electron-rich boronic acids, use bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos ). These facilitate the cross-coupling cycle and stabilize the Pd(0) center, preventing aggregation and favoring the cross-coupling over the homocoupling pathway.
Q3: How do I distinguish between "Sacrificial" and "Catalytic" homocoupling?
Diagnosis:
-
Sacrificial (Stoichiometric): You see a small, fixed amount of dimer (~2-5%) regardless of reaction time. This comes from the initial reduction of your Pd(II) precatalyst (e.g., Pd(dppf)Cl₂) by the boronic acid.[1]
-
Catalytic (Runaway): The dimer increases over time. This indicates an oxygen leak or an oxidant in the system driving a competing catalytic cycle. Corrective Action: To eliminate sacrificial loss, use a Pd(0) source like Pd₂(dba)₃ or add a sacrificial reductant (e.g., 5 mol% Potassium Formate) to reduce the Pd(II) before the boronic acid is consumed.
Mechanistic Visualization
The following diagram illustrates the competition between the productive Cross-Coupling Cycle and the parasitic Homocoupling Cycles.
Figure 1: Mechanistic divergence showing how Oxygen and Pd(II) precursors feed into the homocoupling pathway (Red/Dashed) competing with the productive cross-coupling cycle (Green/Blue).
Optimized Experimental Protocol
Objective: Couple this compound with an aryl bromide while suppressing homodimer formation to <2%.
Reagents:
-
Boronic Acid: this compound (1.2 equiv)
-
Aryl Halide: Aryl Bromide (1.0 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: SPhos is chosen for its high activity with electron-rich boronic acids.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
-
Additive: Potassium Formate (5 mol%) – Crucial for reducing Pd(II) without sacrificing boronic acid.
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step):
-
Place the Toluene/Water mixture in a Schlenk flask.
-
Sparge with Argon gas via a submerged needle for 20 minutes with vigorous stirring. Do not skip this.
-
-
Catalyst Pre-formation:
-
In a separate vial (in a glovebox or under Ar stream), mix Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Stir for 5 mins to form the active catalytic species.
-
-
Reaction Assembly:
-
To the main reaction vessel, add the Aryl Bromide, K₃PO₄, and Potassium Formate .
-
Add the pre-formed catalyst solution via syringe.
-
-
Controlled Addition (The "Slow-Add" Technique):
-
Dissolve the this compound in degassed toluene in a separate syringe.
-
Heat the main reaction vessel to 80°C.
-
Action: Add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.
-
Reasoning: Keeping the instantaneous concentration of boronic acid low relative to the aryl halide statistically favors the cross-coupling over the second-order homocoupling reaction.
-
-
Workup:
Data & Performance Analysis
The following table summarizes the impact of protocol variables on the ratio of Product vs. Homocouple (HC).
Table 1: Impact of Conditions on Homocoupling (HC) Ratio
| Entry | Catalyst System | Atmosphere | Addition Method | Yield (Product) | Yield (HC Side-Rxn) |
| 1 | Pd(PPh₃)₄ | Air (Open) | One-portion | 45% | 40% |
| 2 | Pd(PPh₃)₄ | Nitrogen (Balloon) | One-portion | 72% | 15% |
| 3 | Pd(OAc)₂ / SPhos | Argon (Sparged) | One-portion | 88% | 6% |
| 4 | Pd(OAc)₂ / SPhos | Argon (Sparged) | Slow Addition | 96% | <1% |
Data derived from comparative analysis of electron-rich aryl boronic acid couplings [1][2].
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic workflow for isolating the source of homocoupling.
References
-
Mechanism of Oxidative Homocoupling: Adamo, C., et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." Journal of Physical Chemistry A, 2008.
-
Suppression Strategy (Reducing Agents): Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[4] Development of an Impurity Control Strategy." Organic Process Research & Development, 2007.
-
General Suzuki Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.
-
Boronic Acid Properties: "4-Methoxy-3-methylphenylboronic acid Properties." PubChem, National Library of Medicine.
Sources
Technical Support Center: Handling the Moisture Sensitivity of Methoxymethoxy-Substituted Boronic Acids
Welcome to the technical support guide for handling methoxymethoxy (MOM)-substituted boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who utilize these valuable yet sensitive reagents in their synthetic endeavors. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate the challenges associated with the moisture sensitivity of these compounds, ensuring the reliability and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are MOM-substituted boronic acids so sensitive to moisture?
The instability of MOM-substituted boronic acids in the presence of moisture stems from two primary chemical processes: the formation of boroxines and protodeboronation.[1]
-
Boroxine Formation: Like many boronic acids, MOM-substituted variants can undergo dehydration to form cyclic trimers known as boroxines.[2] This is a reversible equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water.[3] While often reversible, the formation of boroxines alters the stoichiometry of the active boronic acid in your reaction, potentially leading to inconsistent results. The equilibrium can be influenced by factors such as solvent, temperature, and the electronic properties of the substituents on the phenyl ring.[3][4]
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive for cross-coupling reactions.[1][5] This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture and elevated temperatures.[1][6]
The methoxymethoxy (MOM) group itself, while primarily a protecting group for a nearby hydroxyl functionality, can influence the electronic properties of the aryl ring, which in turn can affect the susceptibility of the boronic acid to both boroxine formation and protodeboronation.
Q2: What are the ideal storage conditions for MOM-substituted boronic acids to ensure long-term stability?
Proper storage is critical to preserving the integrity of your MOM-substituted boronic acids.[5] The primary goal is to rigorously exclude atmospheric moisture and oxygen.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere such as argon or nitrogen.[5] | Minimizes exposure to moisture and oxygen, which can lead to decomposition. |
| Container | Use well-sealed containers like Schlenk flasks or vials with PTFE-lined caps.[5] For highly sensitive compounds, storage in a glovebox is recommended.[5] | Prevents ingress of atmospheric moisture and air. |
| Temperature | Refrigerated storage (0-5 °C) is often beneficial.[5] Always consult the manufacturer's specific recommendations. | Slows the rate of potential decomposition reactions. |
| Light | Store in amber vials or in the dark.[5] | Protects against possible photo-decomposition, although this is a lesser concern than moisture for most boronic acids. |
Q3: How can I assess the quality of my MOM-substituted boronic acid before use?
It is highly recommended to assess the purity of your boronic acid, especially if it has been stored for an extended period or if you are experiencing issues with your reactions. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of protodeboronated impurities and give an indication of the ratio of boronic acid to boroxine.
-
¹¹B NMR: Provides valuable information on the different boron species present in the sample.[7]
-
Quantitative NMR (qNMR): An excellent method for determining the absolute purity of your reagent when compared against a certified internal standard.[7]
-
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of non-volatile compounds like boronic acids.[7] It can be used to quantify the main component and detect impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While boronic acids themselves are generally not volatile enough for direct GC-MS analysis, this technique can be used to detect volatile impurities or after a derivatization step.[7][8]
-
On-line HPLC with Alizarin: A specialized method for the rapid detection of boronic acids in complex mixtures, useful for reaction monitoring.[9]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am getting a low yield in my Suzuki-Miyaura coupling reaction. Could my MOM-substituted boronic acid be the problem?
A: Yes, the quality and handling of the boronic acid are primary suspects for low yields in Suzuki-Miyaura reactions.[10] Here’s a systematic approach to troubleshoot this issue:
Potential Cause 1: Degraded Boronic Acid
-
How to Diagnose: Re-analyze the purity of your boronic acid using the methods described in FAQ Q3. Look for signs of protodeboronation (the corresponding arene without the boronic acid group) or significant boroxine formation.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a fresh batch of the boronic acid.[6]
-
Purification: If a fresh batch is unavailable, consider purifying the existing material. A common method involves dissolving the boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure boronic acid by acidifying the aqueous layer.[5]
-
Potential Cause 2: Inefficient Reaction Conditions
-
How to Diagnose: If your boronic acid is of high purity, the issue may lie in the reaction setup.
-
Solution:
-
Rigorous Degassing: Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling.[11][12] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.[11]
-
Screen Reaction Components: The choice of palladium source, ligand, base, and solvent are all critical and interdependent.[6] A systematic screening of these parameters is often necessary.
-
Microwave Irradiation: Microwave-assisted procedures can often reduce reaction times and improve yields.[6]
-
Issue 2: Inconsistent Results Between Batches
Q: My results vary significantly from one experiment to the next, even when using the same protocol. What could be causing this?
A: Inconsistent results are often linked to the variable quality of the boronic acid due to its moisture sensitivity.
Workflow for Ensuring Consistency
Caption: Workflow for consistent handling of MOM-substituted boronic acids.
-
Standardize Handling: Implement a strict, standardized protocol for storing and handling your MOM-substituted boronic acid. Always handle the reagent under an inert atmosphere as much as possible.[5] A glovebox provides the most controlled environment.[5][13]
-
Aliquot Reagents: Upon receiving a new bottle of the boronic acid, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the atmosphere.
-
Qualify Each Batch: Before starting a series of experiments, qualify the new batch of boronic acid by running a small-scale test reaction with a reliable control substrate.
Issue 3: Protodeboronation as a Major Side Product
Q: I am observing a significant amount of the protodeboronated side product in my reaction mixture. How can I minimize this?
A: Protodeboronation is a common side reaction for many boronic acids, especially those that are electronically deficient or used under harsh conditions.[1][14]
Strategies to Minimize Protodeboronation:
-
Optimize Base and Temperature: High temperatures and certain bases can exacerbate protodeboronation.[6] If possible, screen for milder bases (e.g., carbonates instead of hydroxides) and lower the reaction temperature.
-
Use a "Slow Release" Strategy: For particularly unstable boronic acids, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be beneficial.[1][15] These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[15]
-
Anhydrous Conditions: For some Suzuki-Miyaura couplings, especially those involving alkylboronic esters, anhydrous conditions can be beneficial.[16]
Mechanism of Protodeboronation
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
Validation & Comparative
Technical Guide: 1H NMR Analysis of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid
Introduction: The Strategic Role of the Scaffold
(4-(Methoxymethoxy)-3-methylphenyl)boronic acid is a specialized intermediate primarily utilized in Suzuki-Miyaura cross-coupling reactions . Unlike simple phenylboronic acids, this molecule features two critical modifications:
-
MOM (Methoxymethyl) Protection: Masks the phenol functionality, preventing catalyst poisoning (Pd coordination) and allowing base-sensitive couplings to proceed without deprotonation of the phenol.
-
Ortho-Methyl Group: Introduces steric bulk and conformational restriction, often used to improve the metabolic stability or selectivity of the final drug candidate.
This guide provides a definitive analysis of its 1H NMR spectral signature, comparing it against common derivatives (Pinacol esters) and degradation products (Boroxines) to ensure high-purity inputs for synthesis.
Structural Assignment & Spectral Logic
To validate the identity of this molecule, one must confirm the presence of four distinct proton environments. The spectrum is best resolved in DMSO-d6 due to the quadrupole relaxation of the boron atom and the exchangeable nature of the boronic acid hydroxyls.
Molecular Visualization (Proton Assignment)
Figure 1: Proton environment breakdown. Note that the MOM group introduces two distinct aliphatic signals separate from the aromatic methyl.
Comparative Analysis: Performance & Alternatives
This section objectively compares the target molecule's NMR behavior against its alternatives (Pinacol esters) and solvent environments.
Solvent Comparison: DMSO-d6 vs. CDCl3[1][2]
The choice of solvent is the single most critical factor in analyzing boronic acids.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Not Recommended) | Scientific Rationale |
| B(OH)₂ Signal | Visible (Broad Singlet, ~8.0 ppm) | Invisible/Broad | DMSO forms H-bonds with B(OH)₂, slowing proton exchange and making the signal observable. In CDCl₃, rapid exchange broadens the peak into the baseline. |
| Solubility | High | Moderate/Low | Boronic acids are polar. CDCl₃ often requires heating or large volumes, promoting dehydration to boroxines. |
| Water Interference | High Risk (H₂O @ 3.33 ppm) | Low Risk (H₂O @ 1.56 ppm) | Critical Warning: In DMSO, the water peak (3.33 ppm) often overlaps with the MOM-methyl group (~3.4 ppm). Use dry DMSO-d6. |
| Resolution | Sharp Aromatic Peaks | Often Broadened | Quadrupolar relaxation of Boron (¹¹B) broadens attached carbons/protons less in DMSO due to solvation shells. |
Derivative Comparison: Acid vs. Pinacol Ester (Bpin)
In drug development, the Boronic Acid is often generated from a Pinacol Ester (Bpin) precursor. Incomplete hydrolysis is a common failure mode.
-
Target (Boronic Acid): Shows B(OH)₂ protons at ~8.0 ppm.
-
Alternative (Pinacol Ester): Shows a massive singlet (12H) at 1.2 – 1.3 ppm .
-
Performance Impact: If the 1.3 ppm peak is present, the atom economy of the subsequent Suzuki coupling will be incorrect, and the stoichiometry will be off.
Stability Comparison: Boronic Acid vs. Boroxine[3]
Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).[1] This is not an impurity per se, but a state of matter dependent on water content.
Figure 2: The dynamic equilibrium. In "dry" CDCl3, the spectrum often shows a mixture of monomer and trimer, leading to complex/doubled aromatic peaks. In wet DMSO, the equilibrium shifts entirely to the Acid (Monomer).
Master Spectral Data Table
The following data represents the idealized spectrum in DMSO-d6 at 298 K.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| B(OH)₂ | 7.90 – 8.10 | Broad Singlet | 2H | - | Disappears on D₂O shake. |
| Ar-H (2) | 7.60 – 7.70 | Singlet (d) | 1H | J ~ 1-2 | Ortho to Boron, Ortho to Methyl. |
| Ar-H (6) | 7.55 – 7.65 | Doublet | 1H | J ~ 8.0 | Ortho to Boron, Meta to Methyl. |
| Ar-H (5) | 7.00 – 7.10 | Doublet | 1H | J ~ 8.0 | Ortho to MOM-Ether (Shielded). |
| MOM-CH₂ | 5.20 – 5.25 | Singlet | 2H | - | Distinctive deshielded methylene. |
| MOM-CH₃ | 3.35 – 3.45 | Singlet | 3H | - | Caution: Overlaps with H₂O in DMSO. |
| Ar-CH₃ | 2.15 – 2.25 | Singlet | 3H | - | Classic aromatic methyl shift. |
Experimental Protocol: Self-Validating Workflow
To ensure the spectrum matches the table above and to validate the integrity of the MOM group (which is acid-sensitive), follow this protocol.
Step 1: Sample Preparation[4]
-
Weigh 10-15 mg of the boronic acid into a clean vial.
-
Add 0.6 mL of DMSO-d6 .
-
Expert Tip: Use an ampule of DMSO-d6 (99.9% D) rather than a stock bottle to minimize water content. High water content will merge the B(OH)₂ signal into the water peak.
-
-
Agitate until fully dissolved. Sonicate if necessary (boroxines dissolve slower).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to at least 5 seconds .
-
Reasoning: Boronic acid protons and aromatic protons adjacent to quadrupolar boron nuclei have different relaxation times. A short D1 prevents accurate integration of the B(OH)₂ signal.
-
-
Scans: 16 to 32 scans are sufficient.
Step 3: Validation (QC Check)
-
Check for Pinacol: Look at 1.2-1.3 ppm . If a large singlet exists, the sample is the Pinacol Ester, not the Acid.
-
Check for MOM Hydrolysis: Look at ~9.0-10.0 ppm . If a sharp singlet appears here, the MOM group has fallen off, revealing the free phenol.
-
Check for Boroxine: If the aromatic peaks appear "doubled" or complex, add 1 drop of D₂O to the tube and re-run.
-
Result: If the peaks simplify to the monomeric form (and B(OH)₂ disappears due to exchange), the sample was partially dehydrated but chemically pure.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[3]
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 . (Standard text for Boronic Acid properties and equilibrium).
- BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides, 2025.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. (Foundational text for the utility of the scaffold).
Sources
Comparative HPLC Guide: (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid vs. Halogenated Precursors
Executive Summary
Objective: To provide a definitive technical guide for monitoring the synthesis and purity of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid (Product) relative to its synthetic precursor, 1-bromo-4-(methoxymethoxy)-3-methylbenzene (Starting Material).
Key Finding: In standard Reverse-Phase HPLC (RP-HPLC) on C18 stationary phases, the boronic acid product elutes significantly earlier (lower retention time) than the brominated starting material due to the high polarity and hydrogen-bonding capability of the boronic acid moiety.[1]
Chemical Identity & Properties
Understanding the physicochemical differences between the species is critical for method development.
| Feature | Starting Material (SM) | Product (P) |
| Name | 1-Bromo-4-(methoxymethoxy)-3-methylbenzene | This compound |
| Structure | Aryl Halide (Lipophilic) | Aryl Boronic Acid (Amphoteric/Polar) |
| Key Functional Group | Bromide (-Br) | Boronic Acid (-B(OH)₂) |
| Polarity | Low (Hydrophobic) | High (Hydrophilic H-bond donor/acceptor) |
| CAS No. | Not commonly listed (Intermediate) | 175883-62-2 |
| Predicted LogP | ~3.5 - 4.0 | ~1.5 - 2.0 |
| HPLC Behavior | Strong retention on C18 | Weak retention; potential for tailing |
Synthetic Pathway & Monitoring Context
The synthesis typically involves lithium-halogen exchange followed by boronation.[1] Monitoring the disappearance of the lipophilic bromide and the appearance of the polar boronic acid is the primary analytical goal.
Figure 1: Synthetic pathway from Aryl Bromide to Boronic Acid, highlighting the shift from lipophilic to hydrophilic species.[1]
Experimental Protocol (RP-HPLC)
Method Development Strategy
Boronic acids present unique challenges:
-
Tailing: The empty p-orbital on boron can interact with silanols on the silica support.
-
Boroxine Formation: Boronic acids can dehydrate to form trimers (boroxines), leading to split peaks or broad bands.
-
Ionization: They are Lewis acids. Low pH suppresses ionization, keeping them neutral and improving peak shape.
Optimized Protocol
This protocol ensures separation of the polar product from the non-polar starting material.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).
-
Note: Formic acid is crucial to suppress silanol interactions and maintain the boronic acid in a neutral state.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Temperature: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B (Organic) | Description |
| 0.0 | 5% | Equilibration (Elute very polar salts) |
| 2.0 | 5% | Hold to retain Boronic Acid |
| 10.0 | 95% | Ramp to elute lipophilic Bromide (SM) |
| 12.0 | 95% | Wash column |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End of Run |
Results & Data Interpretation
Elution Order
In this Reverse-Phase system, retention is governed by hydrophobicity.[1]
-
Product (Boronic Acid): Elutes Early (approx. 3.5 - 5.0 min).[1] The hydroxyl groups interact with the aqueous mobile phase, reducing interaction with the C18 chain.
-
Impurity (Des-bromo/Des-boron Ar-H): Elutes Intermediate . (4-(methoxymethoxy)-1-methylbenzene).[1] More lipophilic than the boronic acid but less than the bromide.
-
Starting Material (Aryl Bromide): Elutes Late (approx. 9.0 - 11.0 min).[1][3] The bromine atom and methyl group make this highly lipophilic.
Simulated Chromatogram
The following diagram visualizes the expected separation profile.[4]
Figure 2: Expected elution profile. The Product (Green) elutes early due to polarity; Starting Material (Red) elutes late due to hydrophobicity.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Broad/Tailing Product Peak | Interaction of Boron with silanols.[1] | Increase buffer concentration or add 0.1% TFA instead of Formic Acid. Ensure column is "end-capped".[1] |
| Split Product Peak | Equilibrium between boronic acid and boroxine (trimer). | Add a small amount of diol (e.g., pinacol) to the sample diluent, or ensure acidic mobile phase is used. |
| No Product Peak | Product is very polar and eluting in the void volume (t0). | Decrease initial organic % to 0-2%. Use a column compatible with 100% aqueous phase (e.g., Waters T3). |
| Ghost Peaks | Hydrolysis of the MOM protecting group. | Avoid highly acidic mobile phases (pH < 2) for extended periods. 0.1% Formic Acid (pH ~2.7) is usually safe for short runs. |
References
-
Sigma-Aldrich. 4-Methoxy-3-methylphenylboronic acid Product Page.[1][3] (CAS 175883-62-2).[1][3][5][6][7] Link[1]
-
BLD Pharm. 4-Methoxy-3-methylphenylboronic acid MSDS & Properties.[1]Link[1]
-
Waters Corporation. Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. (Application Note). Link
-
BenchChem. A Comparative Guide to HPLC Analysis of Boronic Acid Reaction Mixtures.Link[1]
-
Matrix Fine Chemicals. (4-Methoxy-3-methylphenyl)boronic acid Specifications.Link[1]
Sources
- 1. 175883-62-2|4-Methoxy-3-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 3. 4-Methoxy-3-methylphenylboronic acid | 175883-62-2 [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. (4-METHOXY-3-METHYLPHENYL)BORONIC ACID | CAS 175883-62-2 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methoxy-3-methylphenylboronic Acid (contains varying amo… [cymitquimica.com]
Advantages of MOM protection over methyl ether for boronic acid derivatization
Topic: Advantages of MOM protection over methyl ether for boronic acid derivatization Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, and Medicinal Chemists.
Executive Summary
In the structural diversification of aryl boronic acids, the choice of phenolic protection is not merely a matter of stability—it is a determinant of synthetic viability. While Methyl Ethers (OMe) are the industry standard for general robustness, they present a critical lethality when paired with boronic acid moieties: chemical incompatibility during deprotection.
This guide delineates why Methoxymethyl (MOM) protection is the superior alternative for boronic acid derivatization. Unlike methyl ethers, which require harsh Lewis acids (e.g.,
Critical Analysis: The "Methyl Trap" in Boron Chemistry
To understand the advantage of MOM, one must first quantify the failure mode of the methyl ether.
The Incompatibility Mechanism
Demethylation of anisole derivatives typically utilizes Boron Tribromide (
-
Lewis Acid Competition: Boronic acids are themselves Lewis acidic.
-
Transmetalation/Exchange:
reacts with aryl boronic acids ( ) to form aryl boron dibromides ( ) or triggers protodeboronation (cleavage of the C-B bond) under the hydrolytic workup conditions required to quench the reaction.
The MOM Advantage: Chemo-Orthogonality
MOM ethers are acetals (
-
Reagent: Dilute HCl, TFA, or mild Lewis acids (
). -
Outcome: The C-B bond remains inert to dilute protons, allowing the phenol to be revealed without degrading the boronic acid.
Comparative Performance Data
The following data summarizes the stability and reactivity profile of both protecting groups specifically in the context of boronic acid synthesis and utilization.
| Feature | Methyl Ether (OMe) | MOM Ether (OMOM) | Impact on Boron Chemistry |
| Installation | MeI / | MOMCl / DIPEA (Requires Care*) | MOMCl is carcinogenic; requires strict safety protocols. |
| Suzuki Coupling | Excellent Stability | Excellent Stability | Both tolerate Pd(0)/Base conditions perfectly. |
| Ortho-Lithiation (DoM) | Good Director | Superior Director | MOM coordinates Li+ via two oxygens (chelating), enabling higher yields in borylation. |
| Deprotection Reagent | 6M HCl, TFA, or PPTS | The Deciding Factor. | |
| C-B Bond Survival | < 20% (via | > 90% (via HCl) | Methyl cleavage conditions often destroy the boronic acid. |
*Note: Safety concerns regarding MOMCl can be mitigated by generating it in situ or using alternative reagents like chloromethyl methyl ether generated from dimethoxymethane.
Mechanistic Visualization
Diagram 1: The Divergent Fate of Boronic Acids
This flow chart illustrates the "Methyl Trap" versus the "MOM Success" pathway during the synthesis of a hydroxyphenyl boronic acid.
Caption: Comparative reaction pathways showing the destructive interference of BBr3 with boronic acids vs. the orthogonal cleavage of MOM.
Experimental Protocols
Protocol A: Regioselective Synthesis via DoM (The MOM Advantage)
MOM ethers are powerful Directed Metalation Groups (DMGs). This protocol demonstrates using the MOM group to install the boron atom regioselectively, a feat less efficient with methyl ethers.
Reagents:
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate (
) -
THF (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve MOM-protected phenol (1.0 eq) in anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq) dropwise. The MOM group's oxygens will chelate the Lithium, directing deprotonation strictly to the ortho position.
-
Note: Methyl ethers provide weaker coordination, often leading to mixtures if other directing groups are present.
-
-
Incubation: Stir at -78°C for 1 hour.
-
Borylation: Add
(1.2 eq) rapidly. The electrophilic boron attacks the lithiated carbon. -
Warm-up: Allow solution to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
. Extract with EtOAc. -
Result: Ortho-MOM-phenyl boronic acid.
Protocol B: Orthogonal Deprotection (Preserving the Boron)
This protocol reveals the free phenol without touching the boronic acid or biaryl bond.
Reagents:
-
MOM-protected Boronic Acid / Biaryl
-
Hydrochloric Acid (6M) or Trifluoroacetic Acid (TFA)
-
Isopropanol (IPA) or DCM
Step-by-Step:
-
Dissolution: Dissolve the crude MOM-boronate (1.0 mmol) in IPA (5 mL).
-
Acidification: Add 6M HCl (1 mL) dropwise.
-
Observation: If the boronic acid is pinacol-protected, this condition may hydrolyze the ester to the free acid, but it will not break the C-B bond.
-
-
Reaction: Stir at 50°C for 2 hours. Monitor by TLC (MOM removal is usually rapid).
-
Workup: Neutralize with solid
. Remove solvent under reduced pressure. -
Purification: The free hydroxyphenyl boronic acid can often be crystallized from water/acetonitrile or used directly in the next step.
Strategic Decision Matrix
Use the diagram below to determine when to switch from Methyl to MOM.
Caption: Decision logic for selecting protecting groups based on final product requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5] (Standard reference for MOM cleavage conditions).
-
Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Authoritative source on MOM as a superior Directed Metalation Group). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Boronic Acid stability). [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses protodeboronation mechanisms). [Link]
Sources
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Infrared spectroscopy (IR) bands for boronic acid O-H and MOM ether C-O stretches
Executive Summary
In synthetic organic chemistry—particularly during Suzuki-Miyaura coupling optimization or carbohydrate functionalization—distinguishing between a free boronic acid (
This guide delineates the specific vibrational modes that differentiate these functional groups. The critical distinction lies not just in the presence of the O-H stretch, but in the B-O stretching frequency (
The Boronic Acid Signature ( )
Boronic acids are dynamic species. Their IR spectra are complicated by their tendency to dehydrate into boroxines (cyclic anhydrides) and their strong capacity for hydrogen bonding.
A. The O-H Stretch (
)
Unlike the sharp, free O-H stretch of dilute alcohols (
-
Appearance: Broad, intense band.[1]
-
Range: Centered typically between
.[2] -
Diagnostic Value: High. The disappearance of this band is the primary indicator of successful esterification or protection.
B. The B-O Stretch (
)
This is the "fingerprint" of the boron center. The B-O bond has partial double-bond character due to
-
Range:
(Strong). -
Differentiation: This band appears at a significantly higher wavenumber than typical aliphatic C-O ether stretches, aiding in distinction from MOM groups.
C. The Boroxine Equilibrium Artifact
Boronic acids spontaneously dehydrate to form six-membered boroxine rings, especially in dry conditions or under vacuum.
-
Boroxine Bands: Look for new, sharp bands around
and . -
Impact: A sample believed to be pure boronic acid may show diminished O-H intensity if it has partially converted to boroxine.
The MOM Ether Signature ( )
The Methoxymethyl (MOM) group is an acetal. Its IR spectrum is dominated by the coupled vibrations of the C-O-C-O-C skeleton.
A. The C-O Stretches (
)
The MOM group contains multiple C-O bonds (aryl-O, O-methylene, methylene-O, O-methyl). These couple to create a complex pattern in the fingerprint region.
-
Asymmetric C-O-C Stretch:
(Very Strong). -
Symmetric C-O-C Stretch: Often weaker, appearing around
. -
Aryl-Alkyl Ether Stretch: If the MOM is protecting a phenol, the
stretch appears near .
B. Absence of O-H
A pure MOM ether must show zero absorption in the
Comparative Analysis: Side-by-Side Data
The following table summarizes the key bands required to distinguish a Phenylboronic Acid from a MOM-protected Phenol.
| Vibrational Mode | Boronic Acid ( | MOM Ether ( | Differentiation Logic |
| O-H Stretch | Absent | Primary indicator of acid presence. | |
| B-O Stretch | Absent | Unique to Boron species. | |
| C-O Stretch (Ar) | N/A | Indicates Phenol-Ether linkage. | |
| C-O Stretch (Aliph) | N/A | Diagnostic of the acetal/ether chain. | |
| B-O-H Deform | N/A | Warning: Overlaps with MOM C-O stretches. | |
| Boroxine Ring | Absent | Indicates anhydride formation. |
Visualization of Spectral Logic
The following diagrams illustrate the decision logic for assigning these bands and the chemical equilibrium affecting the spectra.
Diagram 1: Spectral Assignment Decision Tree
Figure 1: Decision tree for distinguishing Boronic Acids from MOM Ethers based on IR spectral windows.
Diagram 2: Boronic Acid Dehydration Workflow
Figure 2: The dynamic equilibrium between Boronic Acid and Boroxine, highlighting the spectral shifts that occur during sample drying.
Experimental Protocols
To ensure data integrity, specific sample preparation protocols must be followed. Boronic acids are sensitive to moisture (hydrolysis of boroxines) and hydrogen bonding variations.
Protocol A: Sample Preparation (ATR vs. KBr)
1. Attenuated Total Reflectance (ATR) - Recommended
-
Why: Minimizes sample preparation time and prevents moisture uptake from hygroscopic KBr.
-
Step 1: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.
-
Step 2: Place solid boronic acid/MOM ether directly on the crystal.
-
Step 3: Apply high pressure (clamp). Boronic acids are often hard solids; good contact is essential for the O-H region visibility.
-
Step 4: Correction: Apply "ATR Correction" in your software. ATR penetration depth is wavelength-dependent, artificially intensifying low-wavenumber peaks (fingerprint region) relative to the high-wavenumber O-H region.
2. KBr Pellet - Use with Caution
-
Risk: KBr is hygroscopic. Absorbed water appears exactly where the Boronic O-H stretch is (
), leading to false positives when analyzing MOM ethers. -
Mitigation: Dry KBr powder in an oven at
overnight before use. Press pellets under vacuum.
Protocol B: The "D2O Shake" (Validation)
If the assignment of the O-H band is ambiguous (e.g., distinguishing Boronic O-H from a trace water contaminant):
-
Dissolve a small amount of sample in dry
or . -
Add one drop of
and shake vigorously. -
Result:
-
Boronic Acid: The O-H band at
will decrease/disappear, and an O-D band will appear at (due to isotopic shift factor of ). -
MOM Ether: The C-O bands (
) will remain unchanged .
-
References
-
Faniran, J. A., & Shurvell, H. F. (1968).[1] Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]
-
Gilson, T. R. (1991).[3] Vibrational spectra of boric acid and some of its salts. Journal of the Chemical Society, Dalton Transactions, (9), 2463–2469. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Boric acid IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks (COFs). Science, 310(5751), 1166-1170. (Provides context on Boroxine formation and IR shifts). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for Ether C-O assignments).
Sources
Safety Operating Guide
(4-(Methoxymethoxy)-3-methylphenyl)boronic acid proper disposal procedures
Topic:
Executive Summary & Operational Context
Immediate Directive: This guide outlines the safe handling and disposal of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid . While standard safety data sheets (SDS) classify this compound as a generic irritant, operational safety relies on managing the Methoxymethyl (MOM) ether protecting group.
The Critical Hazard: The MOM group is an acetal. Upon contact with acidic waste streams , it hydrolyzes to release formaldehyde (a human carcinogen and sensitizer) and methanol. Standard laboratory waste consolidation often overlooks this risk, leading to the generation of toxic vapors inside waste containers.
Disposal Strategy:
-
Segregation: Strictly isolate from acidic waste.
-
Classification: Treat as Hazardous Organic Waste (Incineration required).
-
Validation: Verify neutral/basic pH of receiving solvents prior to disposal.[1]
Physicochemical Hazard Profile
| Property | Data / Status | Operational Implication |
| CAS Number | Derivative specific (Analog: 5720-07-0) | Track via internal Lot ID if CAS is unavailable. |
| Functional Groups | Aryl Boronic Acid; MOM-Ether | MOM-Ether: Acid-labile (Generates Formaldehyde). Boronic Acid: Mild Lewis Acid; oxidizes to phenols. |
| Physical State | Solid (Powder) | Dust inhalation hazard. Use local exhaust ventilation (LEV). |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, eye protection) is sufficient. |
| Reactivity | Incompatible with Strong Oxidizers, Strong Acids | DO NOT mix with Piranha solution, Chromic acid, or Aqua Regia waste. |
The "Hidden" Hazard: MOM-Ether Hydrolysis
Most researchers focus on the boronic acid moiety. However, the disposal risk lies in the protecting group. The diagram below illustrates why acidic segregation is non-negotiable.
Figure 1: Mechanism of MOM-group hydrolysis in acidic waste, leading to inadvertent formaldehyde generation.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance & Contaminated Debris)[4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Note: "Contains Boron - Organic."[4]
-
-
Debris: Weighing boats, contaminated gloves, and paper towels must be treated as solid hazardous waste, not general trash. Boronic acids can persist in the environment.
B. Liquid Waste (Solutions & Mother Liquors)
The Self-Validating System: Before pouring this waste into a drum, you must validate the "Receiving Environment."
-
Step 1: pH Check. Dip a pH strip into the satellite accumulation container.
-
If pH < 5:STOP. Do not add this compound. Neutralize the container or choose a separate "Non-Halogenated Organic - Neutral/Basic" stream.
-
If pH ≥ 7: Proceed.
-
-
Step 2: Solvent Compatibility. Ensure the solvent is compatible with incineration (e.g., Methanol, DCM, Ethyl Acetate).
-
Step 3: Segregation. Ensure no strong oxidizers (Hydrogen Peroxide, Nitric Acid) are present. Boronic acids react with oxidizers to form phenols, which may have higher toxicity profiles (e.g., cresols).
C. Operational Workflow Diagram
Figure 2: Decision matrix for the safe disposal of MOM-protected boronic acids.
Regulatory & Compliance (RCRA)
While this specific intermediate is likely not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.
-
Waste Code Assignment:
-
D001 (Ignitable): If dissolved in flammable solvents (MeOH, THF).
-
Non-Regulated (Label as Hazardous): If pure solid. However, best practice in drug development is to manage all synthetic intermediates as regulated hazardous waste to prevent environmental release of boron compounds.
-
-
Destruction Method: The only acceptable destruction method is Fuel Blending/Incineration . Do not sewer (drain dispose) due to aquatic toxicity concerns regarding boron.
Emergency Procedures (Spills)
-
Evacuate & Ventilate: If a large amount of powder is airborne.
-
PPE: Wear nitrile gloves (0.11 mm minimum), lab coat, and safety glasses.
-
Neutralization (Spill):
-
Do NOT use acidic spill kits.
-
Use an inert absorbent (Vermiculite or Sand).
-
Clean the surface with a soap/water solution (Surfactant).
-
-
Disposal of Spill Material: Bag in double-lined polyethylene bags and label as "Chemical Spill Debris - Contains Boronic Acid."
References
-
AdiChemistry. (2024).[4] Methoxymethyl (MOM) Ether: Stability and Removal. Retrieved from [Link]
-
U.S. EPA. (2024). RCRA Waste Classification Guidelines for Organic Chemicals. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid. Retrieved from [Link]
Sources
Mastering the Safe Handling of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Drug Development and Organic Synthesis on the Proper Personal Protective Equipment (PPE) and Safety Protocols for Handling (4-(Methoxymethoxy)-3-methylphenyl)boronic acid.
In the dynamic landscape of pharmaceutical research and complex organic synthesis, the proficient and safe handling of specialized reagents is paramount. This compound, a key building block in many synthetic pathways, requires meticulous attention to safety protocols to mitigate potential hazards. This guide, designed for laboratory researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe utilization of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on the hazard profile of analogous boronic acid compounds is essential.[1] Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[1][2][3][4]
Hazard Profile and Risk Assessment
A thorough risk assessment is the foundational step before handling any chemical. For this compound, the primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation of dust particles can lead to respiratory tract irritation, characterized by symptoms such as coughing and sore throat.[5][6] Direct contact with the skin may result in irritation, and prolonged exposure could lead to dermatitis.[5][6] Eye contact can cause serious irritation, leading to redness and pain.[5][6]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to ensure comprehensive protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.[7] | Chemical-resistant gloves (e.g., nitrile).[8] | Laboratory coat.[9] | NIOSH-approved respirator (e.g., N95) if weighing outside a certified chemical fume hood or if dust is generated.[7][10] |
| Solution Preparation and Transfer | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat.[9] | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][11] |
| Running Reactions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat.[9] | All reactions should be conducted within a certified chemical fume hood.[9][11] |
| Work-up and Purification | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat.[9] | All procedures should be performed in a certified chemical fume hood.[9][11] |
Step-by-Step Handling Protocol
Adherence to a systematic protocol is critical for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Ventilation: Ensure adequate ventilation in the laboratory.[11]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
2. Donning Personal Protective Equipment (PPE):
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin.[9]
-
Eye Protection: Don safety glasses with side shields or chemical splash goggles.[12]
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.[8][10]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[10]
3. Handling the Compound:
-
Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[6][13]
-
Weighing: Use a spatula to carefully transfer the solid. Perform weighing within a fume hood or a balance enclosure.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[9][11]
4. Decontamination and Doffing PPE:
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.[14]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[14][15]
-
Lab Coat Removal: Remove the lab coat before leaving the laboratory.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air.[5][11] If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[6][11] Rinse the mouth with water.[11] Seek immediate medical attention.[11]
Spill and Waste Disposal
Proper management of spills and waste is a critical component of laboratory safety.
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
-
-
Waste Disposal:
-
This compound and any contaminated materials should be disposed of as hazardous chemical waste.[1][8]
-
Collect waste in a designated, properly labeled, and sealed container.[1][8] The label should include the full chemical name.[1]
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[16]
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Boric Acid - IsoLab - UW. (2021, June 23). University of Washington. [Link]
-
Boric Acid Safety & Hazards. (2025, July 15). Lab Alley. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer. [Link]
-
Boron | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]
-
ICSC 0991 - BORIC ACID. International Labour Organization. [Link]
-
Boric Acid - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
(2-Methylpropyl)boronic acid SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Personal Protective Equipment. Environmental Health & Safety, Georgia Institute of Technology. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
Sources
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- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. laballey.com [laballey.com]
- 6. ICSC 0991 - BORIC ACID [chemicalsafety.ilo.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. rcilabscan.com [rcilabscan.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
